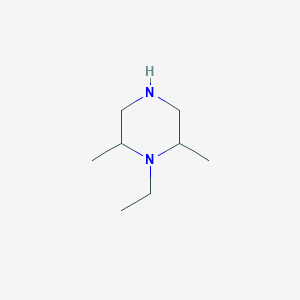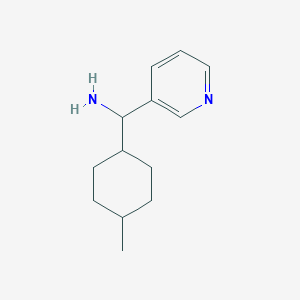![molecular formula C8H6BrIN2 B12090752 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)
6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[3,2-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by selective bromination and iodination. The methylation step is usually performed using methylating agents such as methyl iodide in the presence of a base.
Formation of Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Iodination: Iodine can be introduced using iodine monochloride (ICl) or other iodinating agents.
Methylation: The final step involves methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, where the halogen atoms are replaced with other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used.
Electrophilic Substitution: Reagents like electrophilic halogenating agents.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the halogen is replaced by an aryl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its heterocyclic structure is often found in bioactive molecules, and modifications can lead to compounds with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mécanisme D'action
The mechanism of action of 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific modifications and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the methyl group.
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: Different positioning of the halogen atoms.
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: Another positional isomer with different properties.
Uniqueness
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the bromine, iodine, and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.
Propriétés
Formule moléculaire |
C8H6BrIN2 |
|---|---|
Poids moléculaire |
336.95 g/mol |
Nom IUPAC |
6-bromo-3-iodo-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrIN2/c1-12-4-6(10)8-7(12)2-5(9)3-11-8/h2-4H,1H3 |
Clé InChI |
DDGZLIDNRLLQJE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=C(C=N2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)




![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)



![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)

![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
